Ramelteon-d5

Description

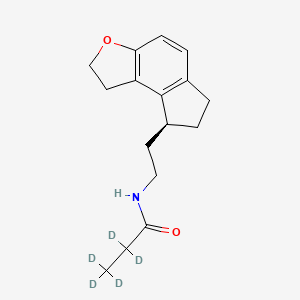

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

264.37 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3,2D2 |

InChI Key |

YLXDSYKOBKBWJQ-ZDENUIFTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Ramelteon-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon-d5 is the deuterium-labeled analog of Ramelteon, a highly selective melatonin receptor agonist. This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantitation of Ramelteon in complex biological matrices. Its use significantly enhances the accuracy and precision of pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its parent compound, detailed experimental protocols for its application, and relevant quantitative data.

Introduction

Ramelteon is a tricyclic indole derivative that selectively targets the melatonin MT1 and MT2 receptors, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1] By acting as a full agonist at these receptors, Ramelteon mimics the effects of endogenous melatonin, promoting the onset of sleep and regulating the circadian rhythm.[1][2] Unlike many traditional hypnotics that act on the GABA receptor complex, Ramelteon's distinct mechanism of action is not associated with dependence or significant withdrawal symptoms.[1]

This compound, a deuterated form of Ramelteon, is chemically identical to the parent drug, with the exception of the substitution of five hydrogen atoms with deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Ramelteon in mass spectrometry-based analytical methods. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are commonly employed to determine the concentration of Ramelteon in biological fluids such as plasma and serum.

Chemical and Physical Properties

The chemical and physical properties of Ramelteon and its deuterated analog are summarized in the table below.

| Property | Ramelteon | This compound |

| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide | (S)-N-(2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)ethyl) propanamide-2, 2, 3, 3, 3-d5 |

| Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₁₆D₅NO₂ |

| Molecular Weight | 259.34 g/mol | 264.37 g/mol |

| CAS Number | 196597-26-9 | 1134159-63-9 |

| Appearance | White to off-white solid | Solid |

| Solubility | Soluble in methanol | Soluble in methanol |

Mechanism of Action of Ramelteon

Ramelteon exerts its therapeutic effects through its high affinity for the melatonin MT1 and MT2 receptors.[1][2] The activation of these G-protein coupled receptors in the SCN leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be the primary mechanism through which Ramelteon promotes sleep.[2]

The binding affinities and functional activity of Ramelteon at the melatonin receptors are presented in the following table.

| Receptor | Binding Affinity (Ki, pM) | Functional Activity (IC₅₀, pM) |

| Human MT1 | 14 | 21.2 |

| Human MT2 | 112 | 53.4 |

Data sourced from MedChemExpress and Kato et al. (2005).[2]

Signaling Pathway

The signaling pathway initiated by Ramelteon binding to MT1/MT2 receptors is depicted in the diagram below.

Caption: Ramelteon-mediated signaling pathway.

Pharmacokinetics of Ramelteon

Understanding the pharmacokinetic profile of Ramelteon is crucial for interpreting data from studies where this compound is used as an internal standard.

| Pharmacokinetic Parameter | Value |

| Bioavailability | 1.8% (due to extensive first-pass metabolism)[3] |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours[3] |

| Protein Binding | ~82%[4] |

| Metabolism | Primarily by CYP1A2, with minor contributions from CYP2C and CYP3A4[3] |

| Elimination Half-life | 1-2.6 hours[3] |

| Major Active Metabolite | M-II |

Data compiled from multiple sources.[3][4]

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Ramelteon in biological samples. Below is a representative experimental protocol.

Quantification of Ramelteon in Human Plasma using LC-MS/MS

Objective: To determine the concentration of Ramelteon in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

Human plasma samples

-

Ramelteon analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters)

-

Analytical column (e.g., C18 column)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Ramelteon (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare serial dilutions of Ramelteon in methanol to create calibration standards (e.g., 0.05 to 50 ng/mL).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ramelteon: e.g., m/z 260.2 → 173.1

-

This compound: e.g., m/z 265.2 → 173.1

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ramelteon to this compound against the concentration of the calibration standards.

-

Determine the concentration of Ramelteon in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: LC-MS/MS experimental workflow.

Conclusion

This compound is an essential analytical tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the reliable and accurate quantification of Ramelteon in biological matrices. This in-depth guide has provided a comprehensive overview of the technical aspects of this compound, including its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application, to facilitate its effective use in a research setting.

References

A Comprehensive Technical Guide to Ramelteon-d5: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon-d5 is the deuterated isotopologue of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Ramelteon in biological matrices during pharmacokinetic and metabolism studies using mass spectrometry.[4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, and pharmacokinetics of Ramelteon, the parent compound of this compound. It also includes representative experimental protocols and visualizations of key biological pathways and research workflows to support its application in a research and drug development context.

Chemical and Physical Properties

Ramelteon is a synthetic tricyclic analog of melatonin.[5] Its chemical name is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.[5][6] The deuterated form, this compound, incorporates five deuterium atoms in the propionamide side chain, which provides a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical properties.[4][7]

Table 1: Chemical and Physical Properties of Ramelteon and this compound

| Property | Ramelteon | This compound |

| Chemical Formula | C₁₆H₂₁NO₂[1][5] | C₁₆H₁₆D₅NO₂[4][7][8] |

| Molecular Weight | 259.349 g·mol⁻¹[1][5] | 264.38 g·mol⁻¹[7][8] |

| CAS Number | 196597-26-9[1] | 1134159-63-9[7][9][10] |

| Appearance | Solid[4] | Solid[4] |

| Solubility | Very slightly soluble in water and aqueous buffers (pH 3-11); freely soluble in ethanol and dimethyl sulfoxide.[5] | Soluble in Methanol.[4] |

| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b] furan-8-yl)ethyl]propionamide[1] | N-(2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide-d₅[4] |

Mechanism of Action

Ramelteon exerts its therapeutic effects through a highly specific mechanism of action, functioning as a full agonist at the melatonin MT1 and MT2 receptors.[1][11] These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock" that regulates circadian rhythms, including the sleep-wake cycle.[3][6][11]

-

MT1 Receptor Activation: The activation of MT1 receptors is thought to promote sleepiness and the onset of sleep.[3]

-

MT2 Receptor Activation: The activation of MT2 receptors is believed to mediate the phase-shifting effects of melatonin on the circadian rhythm, helping to realign the sleep-wake cycle.[3][11]

Upon binding to MT1 and MT2 receptors, Ramelteon initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This action mimics the effect of endogenous melatonin, which signals darkness and prepares the body for sleep.[3]

Unlike many traditional hypnotics, Ramelteon has no appreciable affinity for GABA receptors, nor does it bind to receptors for neuropeptides, cytokines, serotonin, dopamine, or opioids.[1][11][13] This high selectivity contributes to its favorable safety profile, with a lack of abuse potential and withdrawal effects.[11]

Signaling Pathway Visualization

Caption: Ramelteon's signaling pathway via MT1/MT2 receptors.

Pharmacodynamics

Ramelteon demonstrates a higher binding affinity for MT1 and MT2 receptors compared to endogenous melatonin, making it a potent agonist.[1][6] It is 3 to 16 times more potent than melatonin and shows an 8-fold higher affinity for the MT1 receptor over the MT2 receptor.[1] Its major metabolite, M-II, is also pharmacologically active, though less potent than the parent compound.[1][14]

Table 2: Receptor Binding Affinity and Functional Activity

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC₅₀) |

| Ramelteon | Human MT₁ | 14 pM[9] | 21.2 pM[4][11] |

| Human MT₂ | 112 pM[9] | 53.4 pM[4][11] | |

| Melatonin | Human MT₁ | ~84 pM (6x lower than Ramelteon)[11] | 77.8 pM[11] |

| Human MT₂ | ~448 pM (4x lower than Ramelteon)[5] | 904.0 pM[11] | |

| M-II (Metabolite) | Human MT₁ | ~114 pM (Approx. 1/10th of Ramelteon)[14] | ~208 pM (17-25x less potent)[11][14] |

| Human MT₂ | ~566 pM (Approx. 1/5th of Ramelteon)[14] | ~1470 pM (17-25x less potent)[11][14] |

Pharmacokinetics and Metabolism

Ramelteon undergoes rapid absorption and extensive first-pass metabolism, which results in low oral bioavailability.[1][6]

Table 3: Pharmacokinetic Parameters of Ramelteon

| Parameter | Value | Description |

| Absorption (Total) | ≥ 84%[1][5][13] | The fraction of the oral dose that is absorbed from the gut into the portal circulation. |

| Bioavailability (Oral) | 1.8%[1][5][13] | The low bioavailability is due to extensive first-pass metabolism in the liver. |

| Tmax (Time to Peak) | ~0.75 hours (0.5 - 1.5 hours)[1][6][13] | Time to reach maximum plasma concentration after oral administration. |

| Protein Binding | ~82% (primarily to albumin)[1][13] | The fraction of drug bound to plasma proteins, which is independent of concentration. |

| Volume of Distribution | 73.6 L[1] | Suggests substantial distribution into tissues. |

| Elimination Half-life | 1 - 2.6 hours[1][6] | The time required for the plasma concentration of the drug to decrease by half. |

| Metabolite (M-II) Half-life | 2 - 5 hours[1] | The active metabolite has a longer half-life than the parent drug. |

| Excretion | 84% in urine, 4% in feces[1][13] | Less than 0.1% is excreted as the unchanged parent drug. |

Metabolism

Ramelteon is extensively metabolized in the liver, primarily through oxidation (hydroxylation and carbonylation) followed by glucuronide conjugation.[1]

-

Primary Enzyme: Cytochrome P450 1A2 (CYP1A2) is the major enzyme responsible for Ramelteon's metabolism.[1]

-

Minor Enzymes: CYP2C and CYP3A4 enzymes are involved to a lesser extent.[1]

-

Major Active Metabolite (M-II): The primary active metabolite is M-II, which circulates at concentrations 20- to 100-fold higher than the parent drug.[1][13] While M-II has a lower affinity for melatonin receptors, its high systemic exposure may contribute to the overall clinical efficacy of Ramelteon.[14]

Experimental Protocols and Workflows

This compound is primarily used as an internal standard in analytical methods to quantify Ramelteon. A typical experimental workflow for a preclinical or clinical pharmacokinetic study would involve sample collection, preparation, and analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Generalized Experimental Workflow for Pharmacokinetic Analysis

Caption: Generalized workflow for a pharmacokinetic study of Ramelteon using this compound.

Methodology for In Vitro Functional Assay (cAMP Inhibition)

Based on descriptions of functional assays, a representative protocol is as follows:[4][11]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors are cultured under standard conditions.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of Ramelteon or a vehicle control for a specified period.

-

Stimulation: Adenylyl cyclase is stimulated by adding forskolin to all wells, which increases intracellular cAMP levels.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production is plotted, and the IC₅₀ value is calculated using non-linear regression analysis. This value represents the concentration of Ramelteon required to inhibit 50% of the maximal cAMP production.

Conclusion

This compound serves as an indispensable tool for the precise and accurate bioanalysis of Ramelteon. An understanding of the parent compound's chemical properties, selective mechanism of action on MT1/MT2 receptors, and its pharmacokinetic profile is essential for researchers in pharmacology and drug development. The data and protocols summarized in this guide provide a foundational resource for designing and interpreting studies involving this novel chronohypnotic agent.

References

- 1. Ramelteon - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tlcstandards.com [tlcstandards.com]

- 8. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramelteon-d5 CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Ramelteon-d5, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document details its chemical properties, analytical applications, and the biochemical pathways associated with its non-deuterated parent compound.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below. It is important to note the existence of multiple CAS numbers, which may be attributable to different suppliers or batches.

| Property | Value | Source(s) |

| IUPAC Name | N-[2-((8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-2,2,3,3,3-d5 | [1][2] |

| CAS Number | 2699607-24-2, 1134159-63-9 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₆D₅NO₂ | [1][3][4][5] |

| Molecular Weight | 264.38 g/mol (also reported as 264.4 and 264.37) | [1][3][4][5] |

| Primary Use | Internal standard for quantification of Ramelteon by GC- or LC-MS | [2][3] |

Experimental Protocols

1. Synthesis Outline for Ramelteon Analogs

The synthesis of this compound involves the use of deuterated reagents to introduce stable isotopes. While specific, proprietary synthesis methods for this compound are not publicly detailed, the general synthetic pathways for Ramelteon can be adapted. A patented method for Ramelteon synthesis provides a relevant framework[6]:

-

Intermediate Formation: The synthesis often starts with the condensation of cyanoacetic acid with 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one to form a key tetracyclic intermediate[1][6].

-

Introduction of the Ethylamine Side Chain: This is followed by reactions to introduce the ethylamine side chain at the 8-position of the indeno[5,4-b]furan core.

-

Deuteration and Acylation: For this compound, a deuterated propionyl group is introduced. This is typically achieved by reacting the amine intermediate with a deuterated propionyl halide or propionic anhydride (e.g., propionyl-d5 chloride)[1].

-

Purification: The final product is purified using standard chromatographic techniques.

2. Quantification of Ramelteon in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of Ramelteon in complex biological samples like plasma. Below is a representative protocol based on established methods for similar small molecules[7][8][9].

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay, e.g., 100 ng/mL).

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm) is often suitable[7].

-

Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an aqueous solution containing a modifier like formic acid or ammonium acetate (e.g., Methanol: 0.1% formic acid in 10 mM ammonium acetate, 85:15 v/v)[7].

-

Flow Rate: 0.5 mL/min[7].

-

Column Temperature: 35-40°C.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Ramelteon: The transition would be from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

-

This compound: The transition would be from its protonated molecular ion [M+H]⁺ (which will be 5 mass units higher than Ramelteon) to a corresponding product ion. The specific m/z values would need to be determined by direct infusion of the compounds.

-

-

Data Analysis: The concentration of Ramelteon in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve.

-

Signaling Pathways and Experimental Workflows

Ramelteon Signaling Pathway

Ramelteon, the parent compound of this compound, exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors located in the suprachiasmatic nucleus of the brain[3][4]. The activation of these receptors by Ramelteon mimics the natural action of melatonin, leading to the inhibition of adenylate cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger[4][5]. The reduction in cAMP signaling ultimately influences downstream cellular processes that regulate the sleep-wake cycle[5].

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for quantifying Ramelteon in a biological sample using this compound as an internal standard. This process ensures high precision and accuracy by correcting for variations during sample processing and analysis.

References

- 1. droracle.ai [droracle.ai]

- 2. veeprho.com [veeprho.com]

- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Melatonin Agonist Ramelteon Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]

- 6. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jsbms.jp [jsbms.jp]

An In-depth Technical Guide to Ramelteon and its Deuterated Analog, Ramelteon-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Ramelteon and its stable isotope-labeled counterpart, Ramelteon-d5. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analysis, offering detailed insights into their properties, mechanisms, and applications.

Introduction: The Significance of Isotopic Labeling

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3][4][5] Its mechanism of action mimics that of endogenous melatonin in the suprachiasmatic nucleus of the hypothalamus, a key regulator of the circadian rhythm.[2][3][4][6][7]

This compound is a deuterated analog of Ramelteon, in which five hydrogen atoms have been replaced with deuterium.[8] This isotopic labeling renders this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (MS) and liquid chromatography (LC).[8][9] The use of deuterated internal standards is a gold-standard practice in pharmacokinetic and therapeutic drug monitoring studies, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[10][11][12]

Physicochemical and Pharmacological Properties

The core structural difference between Ramelteon and this compound lies in the isotopic substitution, leading to a slight increase in molecular weight for the deuterated compound. While their chemical reactivity is nearly identical, this mass difference is fundamental for their differentiation in mass spectrometry.

Table 1: Physicochemical Properties

| Property | Ramelteon | This compound |

| Molecular Formula | C₁₆H₂₁NO₂[2] | C₁₆H₁₆D₅NO₂[8][9][13] |

| Molar Mass | 259.34 g/mol [2] | 264.38 g/mol [9][13][14] |

| IUPAC Name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b] furan-8-yl)ethyl]propionamide[2] | (S)-N-(2-(1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl)ethyl) propanamide-2, 2, 3, 3, 3-d5[9] |

| Primary Use | Therapeutic agent for insomnia[1][2] | Internal standard for bioanalytical quantification[8][9] |

Table 2: Pharmacodynamic Properties of Ramelteon

| Parameter | Value | Receptor |

| Binding Affinity (Ki) | 14 pM[8][15] | Human MT1 |

| 112 pM[8][15] | Human MT2 | |

| Functional Activity (IC50) | 21.2 pM[8][15] | Human MT1 |

| 53.4 pM[8][15] | Human MT2 |

Ramelteon's affinity for the MT1 and MT2 receptors is notably 3 to 16 times higher than that of melatonin itself.[2][3] It demonstrates no significant affinity for the GABA receptor complex, which is the target of many other hypnotic agents.[3][6]

Table 3: Pharmacokinetic Properties of Ramelteon

| Parameter | Value |

| Bioavailability | 1.8% (due to extensive first-pass metabolism)[2][16] |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours[2][3] |

| Elimination Half-life | 1 to 2.6 hours[2][3] |

| Protein Binding | ~82% (primarily to albumin)[2][6] |

| Metabolism | Primarily hepatic via CYP1A2[2] |

| Major Active Metabolite | M-II (circulates at 20- to 100-fold higher concentrations than the parent drug)[2][6] |

Mechanism of Action and Signaling Pathway

Ramelteon exerts its therapeutic effect by acting as a full agonist at the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN).[2][6] Activation of these G-protein coupled receptors (GPCRs) is believed to inhibit the neuronal firing of the SCN, thereby promoting the transition to sleep and helping to regulate the sleep-wake cycle.[3]

Caption: Ramelteon's signaling pathway in the suprachiasmatic nucleus.

Experimental Protocols

Quantification of Ramelteon in Biological Matrices using LC-MS/MS

This protocol outlines a typical workflow for the quantification of Ramelteon in plasma samples, utilizing this compound as an internal standard.

Objective: To accurately determine the concentration of Ramelteon in plasma for pharmacokinetic analysis.

Materials:

-

Plasma samples from study subjects.

-

Ramelteon analytical standard.

-

This compound internal standard (IS).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic acid, LC-MS grade.

-

Water, ultrapure.

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Ramelteon and this compound in methanol.

-

Serially dilute the Ramelteon stock solution to create calibration standards and QC samples at low, medium, and high concentrations by spiking into blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Ramelteon from matrix components (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ramelteon: Monitor the specific precursor-to-product ion transition (e.g., m/z 260.2 -> 173.1).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 265.2 -> 173.1).

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the Ramelteon analyte to the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Ramelteon in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for MT1 and MT2 receptors.

Methodology:

-

Cell Culture: Use cells stably expressing human MT1 or MT2 receptors (e.g., CHO cells).

-

Radioligand: Utilize a high-affinity radioligand, such as 2-[¹²⁵I]-iodomelatonin.

-

Assay:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (Ramelteon).

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the bound ligand using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

Ramelteon and this compound are chemically similar yet serve distinct, critical roles in pharmaceutical science. Ramelteon is a therapeutic agent that provides a targeted mechanism for treating insomnia by leveraging the body's natural sleep-wake cycle. This compound, through the subtle but significant introduction of deuterium, is an indispensable analytical tool. Its use as an internal standard ensures the high fidelity of bioanalytical data, which is paramount for the robust evaluation of Ramelteon's pharmacokinetics and for ensuring patient safety and drug efficacy in clinical settings. This guide underscores the synergistic relationship between a therapeutic compound and its isotopically labeled analog in the journey of drug development and clinical application.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramelteon - Wikipedia [en.wikipedia.org]

- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. caymanchem.com [caymanchem.com]

- 9. veeprho.com [veeprho.com]

- 10. texilajournal.com [texilajournal.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. This compound - CAS - 1134159-63-9 | Axios Research [axios-research.com]

- 14. Ramelteon D5 [artisbiotech.com]

- 15. apexbt.com [apexbt.com]

- 16. tandfonline.com [tandfonline.com]

purpose of deuteration in Ramelteon-d5

An In-depth Technical Guide: The Purpose of Deuteration in Ramelteon-d5

Introduction

Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its mechanism of action, targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus, mimics the natural sleep-promoting effects of melatonin.[3] The development and regulatory approval of pharmaceuticals like Ramelteon hinge on a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This requires precise and accurate quantification of the drug and its metabolites in complex biological matrices such as plasma and serum.

This technical guide delves into the critical role of deuteration, specifically in this compound, a stable isotope-labeled analog of Ramelteon. We will explore its function as an internal standard in modern bioanalytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has become the gold standard for quantitative bioanalysis in the pharmaceutical industry.[4][5][6]

The Core Principle: Stable Isotope Dilution and the Ideal Internal Standard

In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The IS is used to correct for the loss of analyte during sample processing and to compensate for variability in instrument response.[7] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.[4] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. By replacing one or more hydrogen atoms with deuterium, a molecule is created that is chemically almost identical to the parent compound but has a higher molecular weight.[7][8]

Key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: It exhibits nearly identical behavior to the analyte (Ramelteon) during sample extraction, chromatography, and ionization.[4]

-

Co-elution with Analyte: It typically co-elutes with the analyte during liquid chromatography, meaning it experiences the same matrix effects and potential for ion suppression or enhancement in the mass spectrometer source.[9]

-

Mass Distinguishability: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[8]

This strategy, known as stable isotope dilution, allows for highly accurate and precise quantification by calculating the ratio of the analyte's response to the internal standard's response, effectively normalizing for most sources of analytical variability.[10]

References

- 1. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. nbinno.com [nbinno.com]

- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

The Role of Ramelteon-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of ramelteon-d5 as an internal standard in bioanalytical methodologies. By delving into the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document provides a comprehensive resource for professionals in drug development and research.

Introduction to Ramelteon and the Need for Precise Quantification

Ramelteon is a highly selective melatonin receptor agonist that preferentially binds to the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain.[1][2] Unlike traditional hypnotics that target GABA receptors, ramelteon's mechanism mimics the natural sleep-promoting effects of melatonin, making it a valuable therapeutic agent for insomnia.[2][3] Accurate and precise quantification of ramelteon and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-response assessments, and ensuring therapeutic efficacy and safety.

The "Mechanism of Action" of this compound as an Internal Standard

The "mechanism of action" of this compound in an analytical context is not pharmacological but rather functional, serving as an ideal internal standard for quantitative analysis. An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process.

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry for several key reasons:[4][5]

-

Co-elution with the Analyte: this compound is chemically identical to ramelteon, with the only difference being the substitution of five hydrogen atoms with deuterium. This minimal structural change ensures that it behaves almost identically during sample preparation (e.g., extraction) and chromatographic separation, leading to co-elution with the unlabeled ramelteon.[6]

-

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects (ion suppression or enhancement).[4] Because this compound co-elutes with ramelteon, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and precise quantification.[4][6]

-

Correction for Sample Loss: Any loss of sample during the extraction and handling process will affect both the analyte and the internal standard equally. The use of the peak area ratio effectively cancels out this variability.

-

Distinct Mass-to-Charge Ratio (m/z): Despite their similar chemical behavior, ramelteon and this compound have different molecular weights. This allows them to be distinguished by the mass spectrometer, enabling simultaneous detection and quantification.

The logical relationship for the effectiveness of a deuterated internal standard is visualized below.

Caption: Logical Framework for Deuterated Internal Standard Efficacy

Experimental Protocol: Quantification of Ramelteon in Human Plasma

The following is a representative LC-MS/MS protocol for the quantification of ramelteon in human plasma, based on established methodologies. While the cited study used diazepam as an internal standard, the principles are directly applicable when using this compound.

Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add a known amount of this compound solution (as the internal standard).

-

Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

The experimental workflow for sample preparation and analysis is depicted below.

Caption: Experimental Workflow for Ramelteon Analysis

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm) |

| Mobile Phase | Methanol and 0.1% formic acid in 10 mM ammonium acetate solution (e.g., 85:15, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 5-10 µL |

Mass Spectrometry Parameters

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Ramelteon | This compound |

| Precursor Ion (m/z) | 260.2 | 265.2 (inferred) |

| Product Ion (m/z) | 175.1 | To be determined experimentally |

| Collision Energy (eV) | To be optimized | To be optimized |

| Dwell Time (ms) | 100-200 | 100-200 |

Note: The m/z values for this compound are inferred. The precursor ion is calculated by adding 5 Da to the mass of ramelteon. The product ions and optimal collision energy should be determined experimentally by infusing a solution of this compound into the mass spectrometer.

Data Presentation and Method Validation

A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability.

Calibration Curve

The method should be linear over a defined concentration range.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Ramelteon | 0.05 - 30.0 | > 0.99 |

Data adapted from He et al., 2019.[7]

Accuracy and Precision

The accuracy and precision of the method are assessed using quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Accuracy (% bias) | Precision (% RSD) |

| Low | Within ±15% | < 15% |

| Medium | Within ±15% | < 15% |

| High | Within ±15% | < 15% |

Recovery

Extraction recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

| Analyte | Recovery (%) |

| Ramelteon | > 80% |

Ramelteon Signaling Pathway

Ramelteon exerts its therapeutic effects by acting as a selective agonist at the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the promotion of sleep.

-

MT1 Receptor Activation: Primarily coupled to Gi proteins, activation of MT1 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is thought to be the main pathway for inducing sleepiness.

-

MT2 Receptor Activation: Also coupled to Gi proteins, MT2 receptor activation similarly inhibits adenylyl cyclase. Additionally, MT2 activation can influence the phase-shifting of the circadian rhythm. Some evidence also suggests coupling to Gq proteins, which would activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

The signaling pathway of ramelteon is illustrated in the following diagram.

Caption: Ramelteon Signaling Pathway

Conclusion

This compound serves as an indispensable tool in the bioanalysis of ramelteon, enabling accurate and precise quantification in complex biological matrices. Its "mechanism of action" as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process, thereby correcting for variability and matrix effects. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reliable bioanalytical methods for ramelteon, ultimately supporting the safe and effective use of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of Ramelteon-d5: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the commercial availability of Ramelteon-d5, its application as an internal standard in analytical methods, and the associated signaling pathways of its parent compound, Ramelteon.

Commercial Availability of this compound

This compound, the deuterated analog of Ramelteon, is a critical tool for pharmacokinetic and metabolic studies. It is primarily utilized as an internal standard for the accurate quantification of Ramelteon in biological samples using mass spectrometry. Several commercial suppliers offer this compound, and the following table summarizes key quantitative data from a selection of these vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedChemExpress | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.37 | Not specified |

| Cayman Chemical | 2699607-24-2 | C₁₆H₁₆D₅NO₂ | 264.4 | ≥99% deuterated forms (d₁-d₅) |

| Veeprho | 1134159-63-9 | Not specified | Not specified | Not specified |

| Artis Standards | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.38 | >98% (By HPLC) |

| Chromato Scientific | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.4 | Not specified |

| Simson Pharma | 1134159-63-9 | C₁₆H₁₆D₅NO₂ | 264.37 | Not specified |

| TargetMol | 1134159-63-9 | Not specified | Not specified | Not specified |

Experimental Protocol: Quantification of Ramelteon using this compound as an Internal Standard by LC-MS/MS

The following protocol is a representative method for the analysis of Ramelteon in human plasma using this compound as an internal standard. This method is adapted from a validated LC-MS/MS procedure for Ramelteon and its metabolite.[1][2]

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma, add a known concentration of this compound solution as the internal standard (IS).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program: A typical gradient would start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the analyte and internal standard, followed by re-equilibration to the initial conditions.

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ramelteon: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +5 Da shift from the parent compound).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Ramelteon and this compound to achieve maximum sensitivity and specificity.

4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of Ramelteon to this compound against the concentration of Ramelteon standards.

-

Determine the concentration of Ramelteon in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Ramelteon

Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs).[3][4] The activation of these receptors by Ramelteon is believed to be the primary mechanism for its sleep-promoting effects. The signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Experimental Workflow for this compound in Pharmacokinetic Studies

The use of this compound as an internal standard is a crucial step in the workflow for determining the pharmacokinetic profile of Ramelteon. The following diagram illustrates the typical experimental workflow.

References

- 1. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ramelteon? [synapse.patsnap.com]

Navigating the Solubility Landscape of Ramelteon-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Ramelteon-d5, a deuterated isotopologue of the selective melatonin receptor agonist, Ramelteon. Given the limited availability of direct quantitative solubility data for this compound, this document leverages data from the parent compound, Ramelteon, to provide a robust reference point for formulation development, preclinical studies, and analytical method development. Deuteration is generally expected to have a minimal impact on solubility in common organic solvents, making the data on Ramelteon a reliable proxy.

Core Solubility Profile

Ramelteon is characterized as being freely soluble in several organic solvents but only very slightly soluble in aqueous solutions.[1] This profile is critical for researchers developing formulations for both in vitro and in vivo applications.

Data Presentation: Solubility of Ramelteon

The following table summarizes the available quantitative solubility data for the non-deuterated parent compound, Ramelteon. These values serve as a primary reference for estimating the solubility of this compound.

| Solvent | Solubility (mg/mL) | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Cayman Chemical[2] | - |

| 51 | Selleck Chemicals[3] | - | |

| Ethanol | ~ 25 | Cayman Chemical[2] | - |

| 51 | Selleck Chemicals[3] | - | |

| Dimethylformamide (DMF) | ~ 30 | Cayman Chemical[2] | - |

| Methanol | Freely Soluble | FDA[1] | Quantitative data not specified. This compound is also listed as "Soluble" in methanol.[4] |

| 1:5 DMSO:PBS (pH 7.2) | ~ 0.16 | Cayman Chemical[2] | Represents solubility in a buffered aqueous system. |

| Water | Very Slightly Soluble / Insoluble | FDA[1], Selleck Chemicals[3] | Indicates poor solubility in neutral aqueous environments. |

Note: Discrepancies in reported solubility values (e.g., for DMSO and Ethanol) may arise from variations in experimental conditions, material purity, or analytical methodology between sources.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not published, the determination of solubility for an active pharmaceutical ingredient (API) typically follows a standardized methodology, such as the Saturation Shake-Flask Method . This equilibrium-based method is a gold standard for generating reliable thermodynamic solubility data.

Standard Shake-Flask Protocol

-

Preparation : An excess amount of the solid API (this compound) is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). Adding sufficient excess is crucial to ensure a saturated solution is formed.

-

Equilibration : The suspension is agitated at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. Agitation should be vigorous enough to keep the solid suspended without creating a vortex.

-

Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a filter material that does not adsorb the solute.

-

Quantification : The concentration of the dissolved API in the clear supernatant is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Verification : The pH of aqueous samples should be measured before and after the experiment to ensure it has not been altered by the API. The remaining solid can also be analyzed (e.g., by XRPD) to check for any changes in its physical form (polymorphism or salt conversion).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Mechanism of Action: Signaling Pathway

Ramelteon and its deuterated analogue, this compound, exert their therapeutic effects by acting as highly selective agonists for the melatonin receptors MT1 and MT2. These G-protein coupled receptors are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.

The binding of Ramelteon to MT1 and MT2 receptors mimics the action of endogenous melatonin, which is naturally released in response to darkness.[5] This agonistic activity is believed to regulate the sleep-wake cycle, thereby promoting the onset of sleep.[5][6] Ramelteon has a significantly higher affinity for MT1 and MT2 receptors than melatonin itself and shows negligible affinity for other CNS receptors, such as those for GABA, dopamine, or serotonin, which accounts for its favorable safety profile and low potential for abuse.[6]

Visualizing the Signaling Pathway

The diagram below outlines the core mechanism of action for Ramelteon.

References

A Technical Guide to the Storage and Stability of Ramelteon-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for Ramelteon-d5, a deuterated analog of the selective melatonin receptor agonist, Ramelteon. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Ramelteon, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantification of Ramelteon in biological matrices using mass spectrometry-based methods such as GC-MS or LC-MS.[1] The incorporation of deuterium imparts a higher mass to the molecule without significantly altering its chemical properties, allowing for its differentiation from the unlabeled drug.

The stability of deuterated compounds is a critical aspect of their use. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can result in a slower rate of metabolism and potentially greater stability compared to the non-deuterated counterpart.

Storage and Stability Data

Proper storage is crucial for maintaining the integrity and purity of this compound. The following tables summarize the recommended storage conditions and known stability information.

Table 1: Recommended Storage and Known Stability of this compound

| Parameter | Recommendation/Data | Source(s) |

| Storage Temperature | -20°C | [1] |

| Physical Form | Solid | [1] |

| Long-Term Stability | ≥ 4 years (at -20°C) | [1] |

| Shipping Conditions | Room temperature (continental US) | [1] |

| Solubility | Soluble in Methanol | [1] |

Experimental Protocols for Stability Assessment

Detailed stability studies for this compound are not extensively published. However, the protocols used for its non-deuterated analog, Ramelteon, provide a strong framework for assessing its stability. A typical stability-indicating method would involve subjecting the compound to stress conditions and analyzing the formation of degradants over time using a validated chromatographic method.

Forced Degradation Studies (Based on Ramelteon)

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method. The following conditions are typically employed:

Table 2: Typical Forced Degradation Conditions for Ramelteon

| Stress Condition | Methodology |

| Acid Hydrolysis | 0.1 N Ethanolic HCl, reflux for 3 hours |

| Base Hydrolysis | 0.1 N Ethanolic NaOH, reflux for 3 hours |

| Oxidative Degradation | 3% w/v H₂O₂, reflux for 3 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photolytic Degradation | 1.2 million lux hours/m² for 22 hours |

| Humidity Stress | 40°C / 75% RH for 7 days |

Example Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of Ramelteon and its potential degradation products.

-

Column: Chiralpak AD-H, 250mm × 4.6mm, 5µm

-

Mobile Phase: n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Sample Preparation: Dissolve the sample in a mixture of n-hexane and ethanol (60:40, v/v).

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.

Signaling Pathway of Ramelteon

Ramelteon acts as an agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase.

Potential Degradation Pathways

The metabolic pathways of Ramelteon can provide insights into its potential chemical degradation routes. The primary metabolic transformations of Ramelteon involve hydroxylation at various positions on the molecule, followed by further oxidation or conjugation. While the deuteration in this compound is on the propionamide side chain, degradation could potentially occur on the core indenofuran structure through similar oxidative pathways.

Key potential degradation pathways could include:

-

Oxidation: Hydroxylation of the aliphatic or aromatic rings.

-

Hydrolysis: Cleavage of the amide bond, though generally stable, could occur under harsh acidic or basic conditions.

-

Ring Opening: The furan ring could be susceptible to opening under certain oxidative or acidic conditions.

It is important to note that the increased bond strength of C-D bonds in the propionamide side chain of this compound would likely make this part of the molecule more resistant to metabolic and chemical degradation compared to non-deuterated Ramelteon.

Conclusion

This compound is a stable compound when stored under the recommended condition of -20°C, with a shelf life of at least four years.[1] For analytical purposes, its stability in solution should be assessed under the specific experimental conditions. While detailed public data on its forced degradation is not available, the established protocols for its non-deuterated counterpart, Ramelteon, offer a robust framework for any required stability-indicating method development and validation. Understanding the signaling pathway of Ramelteon is also crucial for interpreting its pharmacological effects in any research context. This guide provides a foundational understanding for the proper handling, storage, and analytical assessment of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Ramelteon in Human Plasma using a Validated LC-MS/MS Method with Ramelteon-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The use of a stable isotope-labeled internal standard, Ramelteon-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for the determination of Ramelteon in human plasma, including detailed experimental procedures and method validation data.

Experimental Protocols

Materials and Reagents

-

Ramelteon reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Human plasma (with K2EDTA as anticoagulant)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramelteon and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 100 µL of human plasma to the appropriately labeled tubes.

-

Spike 10 µL of the appropriate Ramelteon working standard solution to the calibration and QC samples. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.

-

Vortex all tubes for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be adapted based on the specific instrumentation available.

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution optimized for separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for instrument |

| Gas Flow | Optimized for instrument |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ramelteon | 260.2 | 204.1 | 200 | Optimized |

| This compound | 265.2 | 209.1 | 200 | Optimized |

Note: The precursor ion for Ramelteon is [M+H]+.[4] The product ion for this compound is inferred based on the fragmentation of the unlabeled compound. Collision energy and other source-dependent parameters should be optimized for the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated bioanalytical method for Ramelteon.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ramelteon | 0.05 - 30.0 | > 0.99 |

Data synthesized from published literature.[5][6]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.05 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 0.15 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 12.0 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 24.0 | < 15% | ± 15% | < 15% | ± 15% |

Acceptance criteria based on FDA guidelines for bioanalytical method validation. Actual values may vary based on experimental conditions.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Ramelteon | > 85% | Minimal and consistent |

| This compound | > 85% | Minimal and consistent |

Representative values. The use of a stable isotope-labeled internal standard co-eluting with the analyte is expected to normalize for recovery and matrix effects.

Visualizations

Caption: Experimental workflow for Ramelteon quantification.

Caption: Logic of using a stable isotope-labeled internal standard.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for Ramelteon using Ramelteon-d5 as an Internal Standard

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of Ramelteon in biological matrices, typically human plasma, using Ramelteon-d5 as a stable isotope-labeled internal standard (IS). The described method utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in pharmacokinetic and toxicokinetic studies.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate quantification of Ramelteon in biological samples is crucial for clinical and preclinical drug development. This compound, a deuterated analog of Ramelteon, is the ideal internal standard for this analysis as it shares similar chemical and physical properties with the analyte, ensuring reliable correction for variations during sample preparation and analysis.[1] This note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust bioanalytical method for Ramelteon.

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical method for Ramelteon and its major active metabolite, M-II, in human plasma.

Table 1: Linearity and Sensitivity of the Bioanalytical Method

| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Ramelteon | 0.0500 - 30.0 | 0.0500 |

| M-II | 1.00 - 250 | 1.00 |

Data sourced from a study by Zhang et al. (2019)[2][3]

Table 2: Precision and Accuracy of the Bioanalytical Method

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Ramelteon | Low (0.1 ng/mL) | 5.8 | 7.5 | -3.0 | -1.5 |

| Medium (2.0 ng/mL) | 4.2 | 5.1 | 1.5 | 2.8 | |

| High (25 ng/mL) | 3.5 | 4.3 | -0.8 | 0.4 | |

| M-II | Low (2.0 ng/mL) | 6.2 | 8.1 | -2.5 | -0.5 |

| Medium (40 ng/mL) | 4.5 | 5.9 | 0.5 | 1.8 | |

| High (200 ng/mL) | 3.8 | 4.7 | -1.0 | -0.3 |

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data adapted from a representative LC-MS/MS method.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Ramelteon | Low (0.1 ng/mL) | 88.2 | 95.1 |

| High (25 ng/mL) | 91.5 | 97.3 | |

| M-II | Low (2.0 ng/mL) | 85.4 | 93.8 |

| High (200 ng/mL) | 89.1 | 96.2 |

Data adapted from a representative LC-MS/MS method.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of Ramelteon and this compound from human plasma.

Materials:

-

Human plasma samples

-

Ramelteon and this compound stock solutions

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of this compound working solution (internal standard) to each plasma sample, except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

This section provides typical liquid chromatography and mass spectrometry conditions for the analysis of Ramelteon.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, linearly decrease to 5% A over 5 min, hold for 1 min, then return to initial conditions |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ramelteon: m/z 260.2 -> 173.1this compound: m/z 265.2 -> 178.1M-II: m/z 276.2 -> 189.1 |

| Declustering Potential (DP) | 60 V |

| Entrance Potential (EP) | 10 V |

| Collision Energy (CE) | 25 eV |

| Collision Cell Exit Potential (CXP) | 10 V |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 50 psi |

| Curtain Gas (CUR) | 20 psi |

| Temperature (TEM) | 500°C |

Note: These parameters are provided as a guideline and may require optimization for different instruments.

Visualizations

Caption: Experimental workflow for the bioanalytical method of Ramelteon.

Caption: Simplified signaling pathway of Ramelteon.[4][5]

References

- 1. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Quantitative Analysis of Ramelteon in Plasma using a Deuterated Internal Standard

Introduction

Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors and is prescribed for the treatment of insomnia.[1][2] Accurate quantification of Ramelteon in plasma is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This document outlines a detailed protocol for the analysis of Ramelteon in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ramelteon-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for variations during sample processing and instrument analysis. The primary sample preparation technique described is protein precipitation, which is a rapid and effective method for removing high-abundance proteins from plasma samples.[1][2][3]

Experimental Protocol

This protocol provides a step-by-step guide for the extraction and quantification of Ramelteon from human plasma.

1. Materials and Reagents

-

Analytes: Ramelteon, this compound (Internal Standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

-

Reagents: Ammonium acetate, Ultrapure water

-

Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)